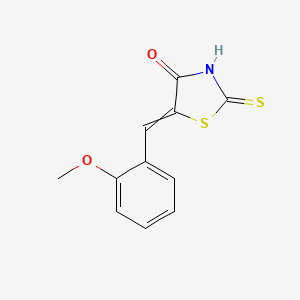
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is an organometallic compound that features a titanium center coordinated to two pentamethylcyclopentadienyl ligands and two chloride ions. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent. One common method is to react titanium tetrachloride with pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and may be facilitated by a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Chemical Vapor Deposition: It is used as a precursor in the chemical vapor deposition process to produce thin films of titanium-containing materials.
Mecanismo De Acción
The mechanism by which Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical reactions, such as hydrogenation or polymerization. The pentamethylcyclopentadienyl ligands stabilize the titanium center and modulate its reactivity, while the chloride ligands can be easily substituted to introduce new functionalities .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) tetrachloride: A common titanium compound used in various industrial processes.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Zirconium(IV) pentamethylcyclopentadienyl dichloride: A similar compound with zirconium instead of titanium.
Uniqueness
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric and electronic effects that enhance the reactivity and stability of the titanium center, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry .
Propiedades
Fórmula molecular |
C20H32Cl2Ti |
|---|---|
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6H,1-5H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XSZDUPFJVWKSCC-UHFFFAOYSA-L |
SMILES canónico |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


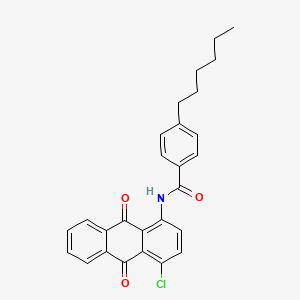
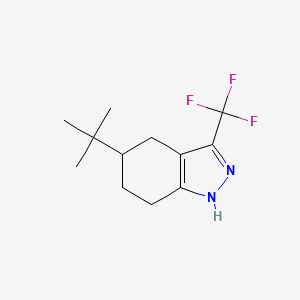
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
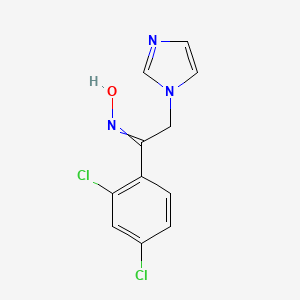
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
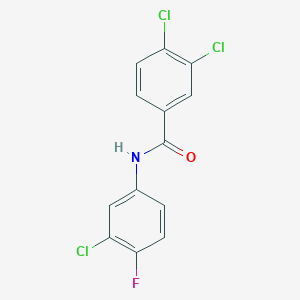
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
